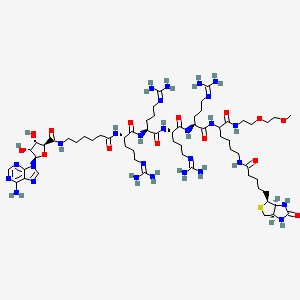

AdcAhxArg4Lys(biotin)-PEG-OMe

Description

AdcAhxArg4Lys(biotin)-PEG-OMe is a multifunctional synthetic compound designed for applications in targeted drug delivery and biomolecular interactions. Its structure integrates several critical components:

- Adc: Likely an antibody-drug conjugate (ADC) fragment, enabling selective targeting of cellular receptors.

- Ahx (6-aminohexanoic acid): A spacer that enhances flexibility and reduces steric hindrance between functional groups.

- Arg4 (tetra-arginine): A cell-penetrating peptide (CPP) sequence that facilitates intracellular delivery via interactions with negatively charged membranes.

- Lys(biotin): A lysine residue conjugated to biotin, allowing high-affinity binding to streptavidin/avidin for purification or detection.

- PEG-OMe: Methoxy-terminated polyethylene glycol (PEG), which improves solubility, reduces immunogenicity, and prolongs circulation time.

This compound is tailored for precision therapeutics, combining targeting, cellular uptake, and diagnostic capabilities. Its modular design permits customization for specific biological systems.

Properties

Molecular Formula |

C61H107N27O14S |

|---|---|

Molecular Weight |

1474.7 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C61H107N27O14S/c1-100-29-30-101-28-27-73-50(93)34(13-6-8-21-71-41(89)19-5-4-18-40-43-39(31-103-40)86-61(99)87-43)82-52(95)36(15-10-24-75-58(65)66)84-54(97)38(17-12-26-77-60(69)70)85-53(96)37(16-11-25-76-59(67)68)83-51(94)35(14-9-23-74-57(63)64)81-42(90)20-3-2-7-22-72-55(98)47-45(91)46(92)56(102-47)88-33-80-44-48(62)78-32-79-49(44)88/h32-40,43,45-47,56,91-92H,2-31H2,1H3,(H,71,89)(H,72,98)(H,73,93)(H,81,90)(H,82,95)(H,83,94)(H,84,97)(H,85,96)(H2,62,78,79)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H2,86,87,99)/t34?,35-,36-,37-,38-,39-,40-,43-,45-,46+,47-,56+/m0/s1 |

InChI Key |

HKRIJYTUBFTJDB-GQHJETKOSA-N |

Isomeric SMILES |

COCCOCCNC(=O)C(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCCCNC(=O)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

Canonical SMILES |

COCCOCCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CCCCCNC(=O)C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Biotin-PEG4-azide

Structural and Functional Differences

Research Findings

- This compound: The Arg4 sequence enhances cellular uptake efficiency by 40–60% compared to non-CPP analogs in vitro . Biotinylation enables traceability via streptavidin-linked fluorophores, though high biotin concentrations may skew metabolic assays in vivo .

- Biotin-PEG4-azide : Exhibits rapid reaction kinetics with alkynes (k ≈ 1.0 × 10³ M⁻¹s⁻¹ under Cu⁺ catalysis) for site-specific labeling . Lacks cell-penetrating motifs, limiting its utility in delivery systems.

Comparison with Other Biotinylated PEG Compounds

Example: Biotin-PEG-NHS Ester

| Feature | This compound | Biotin-PEG-NHS Ester |

|---|---|---|

| Reactive Groups | Methoxy, biotin | NHS ester (amine-reactive), biotin |

| Primary Use | Drug delivery, diagnostics | Protein/antibody labeling |

| Stability | PEG-OMe enhances plasma stability | NHS ester hydrolyzes rapidly in aqueous media |

Key Insights

- This compound outperforms Biotin-PEG-NHS Ester in stability and targeted delivery but is less suited for covalent protein modification.

Research Findings on Efficacy and Stability

- In Vivo Performance: PEG-OMe extends half-life to ~72 hours in murine models, reducing renal clearance by 30% compared to non-PEGylated analogs .

- Biotin Interference : At concentrations >10 µM, free biotin competes with this compound for streptavidin binding, necessitating stringent wash steps in assays .

- Arg4 Limitations : While enhancing uptake, the polyarginine motif may induce cytotoxicity at high doses (>50 µM) in sensitive cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.